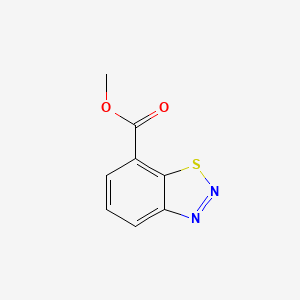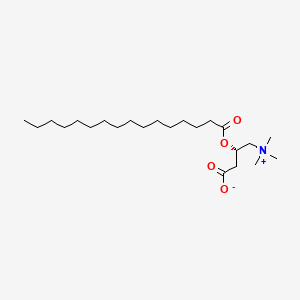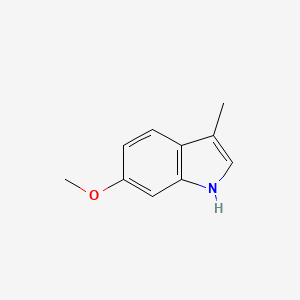
6-甲氧基-3-甲基-1H-吲哚
描述
“6-methoxy-3-methyl-1H-indole” is a chemical compound with the molecular formula C10H11NO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including “6-methoxy-3-methyl-1H-indole”, has been a subject of interest in the scientific community . A common method for synthesizing indole derivatives is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to produce a hydrazone .Molecular Structure Analysis
The molecular structure of “6-methoxy-3-methyl-1H-indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a methoxy group (OCH3) and a methyl group (CH3) attached to the indole ring .Chemical Reactions Analysis
Indole derivatives, including “6-methoxy-3-methyl-1H-indole”, are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methoxy-3-methyl-1H-indole” include a molecular weight of 147.1739 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用
抗氧化和细胞毒性
6-甲氧基四氢-β-咔啉衍生物,包括6-甲氧基-1-甲基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚,表现出中等抗氧化剂特性。研究了它们的体外抗氧化和细胞毒性。这些衍生物在有效的抗氧化浓度下显示出中等抗氧化活性和轻度毒性 (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015)。
合成和表征
6-甲氧基四氢-β-咔啉衍生物是通过美拉德反应合成的。优化了温度和时间的合成条件,对这些化合物的生产和表征产生了重要的见解 (Goh, Mordi, & Mansor, 2015)。
阿尔茨海默病的潜在治疗
1-[(2-溴苯基)磺酰基]-5-甲氧基-3-[(4-甲基-1-哌嗪基)甲基]-1H-吲哚二甲磺酸单水合物 (SUVN-502) 被认为是认知障碍(如阿尔茨海默病)的潜在治疗方法。该化合物在人血清素受体上显示出高亲和力和选择性,表明其在治疗神经系统疾病方面的潜力 (Nirogi et al., 2017)。
抗菌性能
吲哚衍生物,包括6-甲氧基变体,已显示出抗菌作用等生物活性。通过各种方法合成的这些化合物被评估为潜在的抗菌剂 (Kalshetty, Gani, & Kalashetti, 2012)。
抗肿瘤应用中的包封和递送
6-甲氧基-3-(4-甲氧基苯基)-1H-吲哚-2-羧酸甲酯是一种抗肿瘤荧光吲哚衍生物,被封装在纳米级脂质体制剂中,用于对肿瘤细胞系的体外细胞生长抑制研究。这项研究说明了 6-甲氧基-3-甲基-1H-吲哚在癌症治疗靶向药物递送系统中的应用 (Abreu et al., 2011)。
自由基诱导的氧化保护
6-甲氧基-1,2,3,4-四氢咔唑,吲哚的衍生物,在人红细胞和 DNA 中表现出针对自由基诱导的氧化的保护作用。这项研究强调了 6-甲氧基吲哚衍生物在生物系统中的抗氧化和保护潜力 (Zhao & Liu, 2009)。
药物设计的谱学研究
对 5-甲氧基-1-[(5-甲氧基-1H-吲哚-2-基)甲基]-1H-吲哚进行了光谱研究,包括傅里叶变换红外光谱 (FT-IR) 和核磁共振 (NMR)。这项研究有助于理解分子结构和相互作用,这对于药物设计和开发至关重要 (Haress et al., 2016)。
安全和危害
未来方向
The future directions in the research of “6-methoxy-3-methyl-1H-indole” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in the treatment of various diseases . Additionally, the use of these compounds as building blocks in the synthesis of diverse heterocycles and substrates for asymmetric dearomatisation has been suggested .
作用机制
Target of Action
6-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been shown to inhibit the generation of certain compounds, such as hypochlorous acid, released by activated leukocytes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have good bioavailability
Result of Action
The result of the action of 6-methoxy-3-methyl-1H-indole can vary depending on the specific biological activity. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against certain viruses . Other indole derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
The action of 6-methoxy-3-methyl-1H-indole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of 6-methoxy-3-methyl-1H-indole.
生化分析
Biochemical Properties
6-methoxy-3-methyl-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of hypochlorous acid by activated leukocytes . By inhibiting myeloperoxidase, 6-methoxy-3-methyl-1H-indole can reduce oxidative stress and inflammation. Additionally, it interacts with various receptors and signaling molecules, influencing cellular responses and metabolic pathways .
Cellular Effects
The effects of 6-methoxy-3-methyl-1H-indole on cells are diverse and significant. This compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, 6-methoxy-3-methyl-1H-indole influences gene expression and cellular metabolism, contributing to its broad spectrum of biological activities .
Molecular Mechanism
At the molecular level, 6-methoxy-3-methyl-1H-indole exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, it can inhibit the production of reactive oxygen species (ROS) and reduce inflammation by targeting key enzymes involved in these processes . Additionally, 6-methoxy-3-methyl-1H-indole can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-3-methyl-1H-indole can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its degradation products may also exhibit biological activity, which can complicate the interpretation of long-term studies . Understanding the temporal dynamics of 6-methoxy-3-methyl-1H-indole is essential for accurately assessing its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-methoxy-3-methyl-1H-indole vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the therapeutic benefits of 6-methoxy-3-methyl-1H-indole while minimizing potential risks.
Metabolic Pathways
6-methoxy-3-methyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation and elimination . The metabolic products of 6-methoxy-3-methyl-1H-indole can also influence metabolic flux and metabolite levels, contributing to its overall biological activity . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 6-methoxy-3-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, where it exerts its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
6-methoxy-3-methyl-1H-indole is localized in specific subcellular compartments, where it interacts with various biomolecules and exerts its effects. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . The subcellular localization of 6-methoxy-3-methyl-1H-indole is crucial for understanding its mechanism of action and its impact on cellular function.
属性
IUPAC Name |
6-methoxy-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMGVUHULSBVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315977 | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2400-36-4 | |
| Record name | NSC298333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




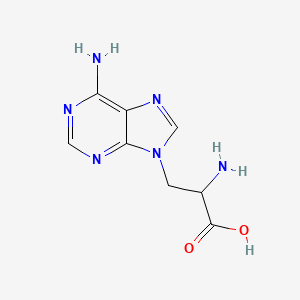
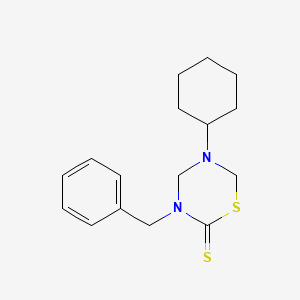
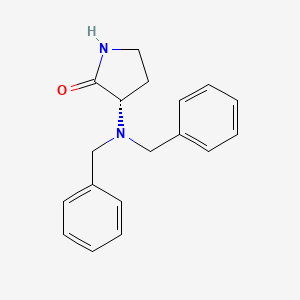
![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)

![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
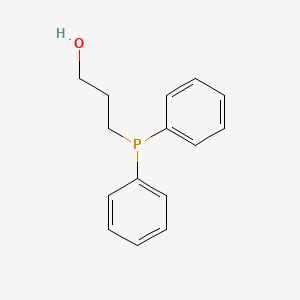
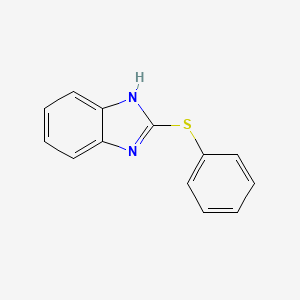

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)
